An In-depth Technical Guide to the Chemical Structure and Bonding of o-Acetotoluidide
An In-depth Technical Guide to the Chemical Structure and Bonding of o-Acetotoluidide
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Acetotoluidide, systematically known as N-(2-methylphenyl)acetamide, is an aromatic amide that serves as a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] Its molecular structure, characterized by a substituted benzene (B151609) ring, dictates its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive overview of the chemical structure and bonding of o-Acetotoluidide, supported by crystallographic data, spectroscopic analysis, and detailed experimental protocols.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-(2-methylphenyl)acetamide[2] |
| Synonyms | o-Acetotoluide, 2'-Methylacetanilide, N-Acetyl-o-toluidine[2] |
| CAS Number | 120-66-1[3] |
| Molecular Formula | C₉H₁₁NO[3] |
| Molecular Weight | 149.19 g/mol [2] |
| SMILES | CC1=CC=CC=C1NC(=O)C[2] |
| InChIKey | BPEXTIMJLDWDTL-UHFFFAOYSA-N[2] |
Molecular Structure and Bonding
The molecular structure of o-Acetotoluidide consists of a central benzene ring substituted with a methyl group and an acetamide (B32628) group at the ortho positions (C1 and C2). This substitution pattern leads to specific steric and electronic effects that influence the molecule's conformation and properties.
Crystallographic Analysis
The precise three-dimensional arrangement of atoms in o-Acetotoluidide has been determined by single-crystal X-ray diffraction. The crystal structure reveals a nearly planar acetamide group, which is slightly twisted relative to the plane of the benzene ring.
Crystal Data [4]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.9608 (10) |
| b (Å) | 12.4784 (17) |
| c (Å) | 15.012 (2) |
| Z | 8 |
| Density (calculated) (Mg m⁻³) | 1.181 |
Selected Bond Lengths [4]
| Bond | Length (Å) |
| C1-C2 | 1.483 (4) |
| C2=O3 | 1.215 (3) |
| C2-N4 | 1.341 (4) |
| N4-C5 | 1.417 (4) |
| C5-C6 | 1.377 (4) |
| C5-C10 | 1.387 (4) |
| C6-C7 | 1.389 (5) |
| C7-C8 | 1.360 (6) |
| C8-C9 | 1.358 (5) |
| C9-C10 | 1.369 (5) |
| C6-C11 | 1.486 (5) |
Selected Bond Angles [4]
| Angle | Value (°) |
| O3-C2-N4 | 123.4 (3) |
| O3-C2-C1 | 121.3 (3) |
| N4-C2-C1 | 115.3 (3) |
| C2-N4-C5 | 128.3 (3) |
| C6-C5-C10 | 119.5 (3) |
| C6-C5-N4 | 118.8 (3) |
| C10-C5-N4 | 121.7 (3) |
| C5-C6-C7 | 120.1 (3) |
| C5-C6-C11 | 121.9 (3) |
| C7-C6-C11 | 118.0 (3) |
| C8-C7-C6 | 120.4 (4) |
| C9-C8-C7 | 120.1 (4) |
| C8-C9-C10 | 120.3 (4) |
| C9-C10-C5 | 119.6 (3) |
The conformation of the N-H bond is observed to be anti to the ortho-methyl substituent, which is a key feature of its solid-state structure.[4]
Caption: 2D representation of o-Acetotoluidide with key bond lengths.
Experimental Protocols
Synthesis of o-Acetotoluidide
o-Acetotoluidide is readily synthesized by the N-acetylation of o-toluidine (B26562) using acetic anhydride (B1165640).[5]
Materials:
-
o-Toluidine
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (B1210297) (for buffering)
-
Water
-
Hydrochloric acid (for workup)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve o-toluidine in a minimal amount of glacial acetic acid or water containing a stoichiometric amount of hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring. An exothermic reaction will occur.
-
After the addition is complete, add a solution of sodium acetate in water to the reaction mixture.
-
Stir the mixture for 10-20 minutes. The product, o-Acetotoluidide, will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain colorless crystals of o-Acetotoluidide.
Caption: Step-by-step workflow for the synthesis of o-Acetotoluidide.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the synthesized o-Acetotoluidide by identifying the chemical environment of the hydrogen atoms.
Experimental Parameters (Typical):
-
Instrument: Bruker WM-300 (or equivalent)[6]
-
Solvent: Chloroform-d (CDCl₃)[6]
-
Standard: Tetramethylsilane (TMS)[6]
-
Frequency: 300 MHz
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of o-Acetotoluidide in about 0.7 mL of CDCl₃ in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum to determine chemical shifts (δ) in parts per million (ppm) and integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the o-Acetotoluidide molecule.
Experimental Parameters (Typical):
-
Instrument: FT-IR Spectrometer
-
Sample Preparation: KBr pellet or as a thin film on a salt plate.
-
Scan Range: 4000-400 cm⁻¹
Procedure (KBr Pellet):
-
Grind a small amount of o-Acetotoluidide with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum.
-
Identify the characteristic absorption bands for the N-H, C=O, and aromatic C-H bonds.
References
- 1. o-Acetotoluidide | 120-66-1 | Benchchem [benchchem.com]
- 2. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-METHYLPHENYL)ACETAMIDE | CAS 120-66-1 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. spectrabase.com [spectrabase.com]

